2-(4-Chlorothiophen-2-yl)azetidine
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Overview
Description
2-(4-Chlorothiophen-2-yl)azetidine is an organic compound that features a four-membered azetidine ring substituted with a 4-chlorothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)azetidine typically involves the reaction of 4-chlorothiophen-2-yl derivatives with azetidine precursors. One common method is the nucleophilic substitution reaction where 4-chlorothiophen-2-yl halides react with azetidine under basic conditions . Another approach involves the cyclization of appropriate precursors in the presence of catalysts to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorothiophen-2-yl)azetidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Functionalized azetidine derivatives
Scientific Research Applications
2-(4-Chlorothiophen-2-yl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorothiophen-2-yl)azetidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
- 2-(4-Chlorothiophen-2-yl)thiazole
Uniqueness
2-(4-Chlorothiophen-2-yl)azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H8ClNS |
---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
2-(4-chlorothiophen-2-yl)azetidine |
InChI |
InChI=1S/C7H8ClNS/c8-5-3-7(10-4-5)6-1-2-9-6/h3-4,6,9H,1-2H2 |
InChI Key |
MOVZCJUOWMWTSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=CS2)Cl |
Origin of Product |
United States |
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